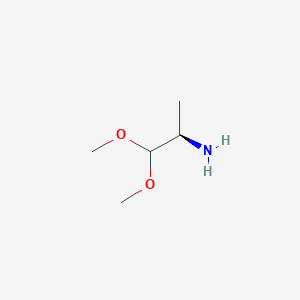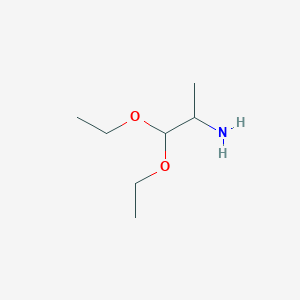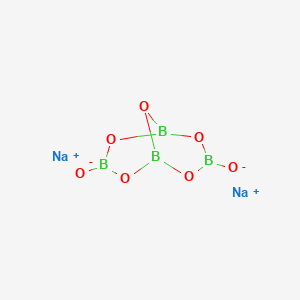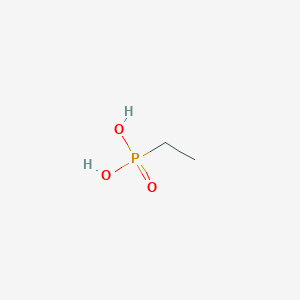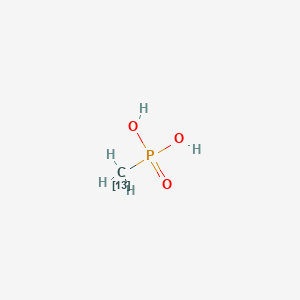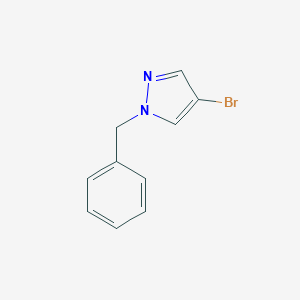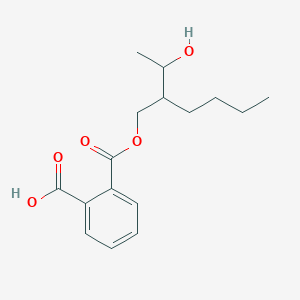
2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid, also known as HABA, is a chemical compound that has been extensively used in scientific research. It is a water-soluble compound that is commonly used as a pH indicator, a protein-labeling reagent, and a chromogenic substrate for enzymes. HABA has also been used in various biochemical assays to determine the concentration of proteins and enzymes.
作用機序
The mechanism of action of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid is based on its ability to form a complex with proteins and enzymes. The complex formation occurs due to the interaction between the carboxyl group of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid and the amino acid residues of the protein or enzyme. This interaction results in the formation of a stable complex, which can be quantified by measuring the absorbance of the complex at a specific wavelength.
生化学的および生理学的効果
2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid has been shown to have no significant biochemical or physiological effects on living organisms. It is a water-soluble compound that is readily excreted by the kidneys and does not accumulate in the body.
実験室実験の利点と制限
The advantages of using 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in lab experiments include its ability to form a stable complex with proteins and enzymes, its water solubility, and its ease of use. The limitations of using 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in lab experiments include its sensitivity to pH changes, its potential interference with other chemical compounds, and its limited application in certain experimental conditions.
将来の方向性
There are several future directions for the use of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in scientific research. One potential direction is the development of new assays for the quantification of proteins and enzymes. Another potential direction is the use of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in the development of new drugs and therapies. Additionally, the use of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in the study of protein-protein interactions and enzyme kinetics is an area of active research.
合成法
2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid can be synthesized by the reaction of 2,4-dihydroxybenzoic acid with 2-bromoethylhexanoate in the presence of a base. The reaction yields 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid as a white crystalline powder, which can be purified by recrystallization.
科学的研究の応用
2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid has been extensively used in scientific research due to its ability to form a complex with proteins and enzymes. This complex formation is based on the ability of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid to bind to the amino acid residues of proteins and enzymes. The complex formation can be quantified by measuring the absorbance of the complex at a specific wavelength.
特性
CAS番号 |
88144-76-7 |
|---|---|
製品名 |
2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid |
分子式 |
C16H22O5 |
分子量 |
294.34 g/mol |
IUPAC名 |
2-[2-(1-hydroxyethyl)hexoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C16H22O5/c1-3-4-7-12(11(2)17)10-21-16(20)14-9-6-5-8-13(14)15(18)19/h5-6,8-9,11-12,17H,3-4,7,10H2,1-2H3,(H,18,19) |
InChIキー |
VIBGBTLSHLRRQL-UHFFFAOYSA-N |
SMILES |
CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(C)O |
正規SMILES |
CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(C)O |
同義語 |
MHEHP; 1,2-Benzenedicarboxylic Acid Mono[2-(1-hydroxyethyl)hexyl] Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



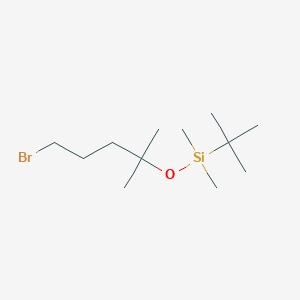
![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)
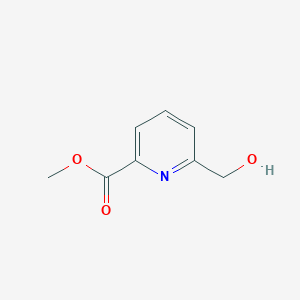
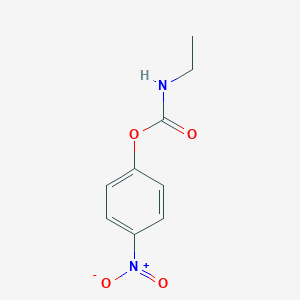
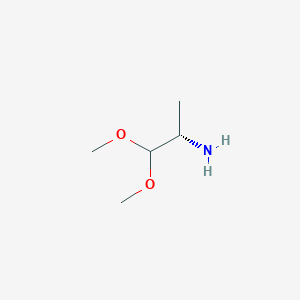
![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)
